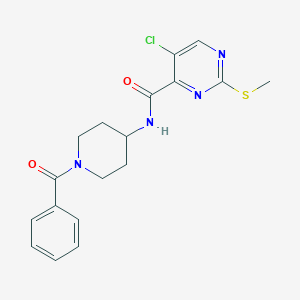
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPIP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. Specifically, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and antitumor properties, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages as a compound for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experimental settings.
However, there are also limitations to the use of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in laboratory experiments. One limitation is that N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may have off-target effects that could complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of future research is the further investigation of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide's potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanisms by which N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects in the body. Finally, research is needed to determine the safety and efficacy of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in clinical settings.
Synthesemethoden
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of piperidine with benzoyl chloride to form N-benzoylpiperidine. This intermediate is then reacted with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid to form N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied in a variety of scientific research applications, including its potential as a therapeutic agent for various diseases. N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antitumor properties, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-14(19)15(22-18)16(24)21-13-7-9-23(10-8-13)17(25)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCVIFZAAMPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
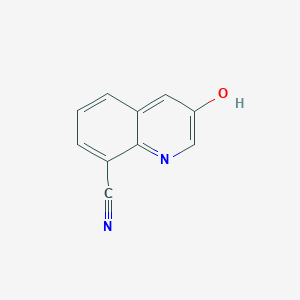
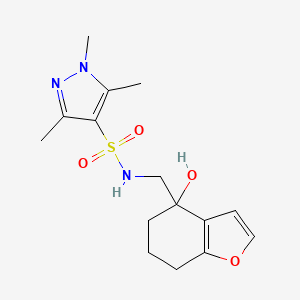
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
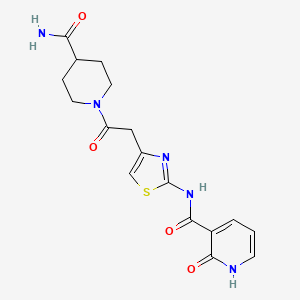
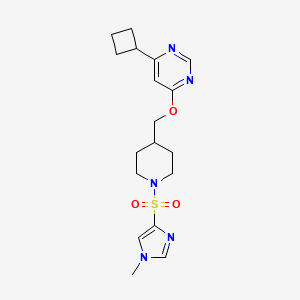
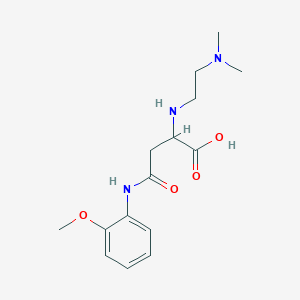
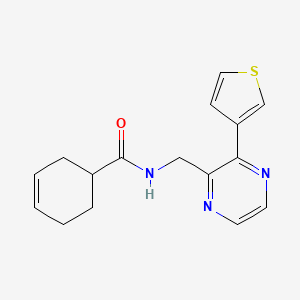

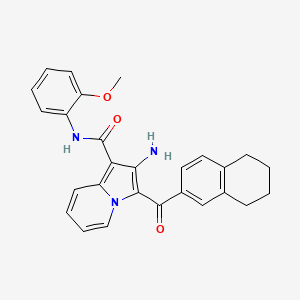
![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)